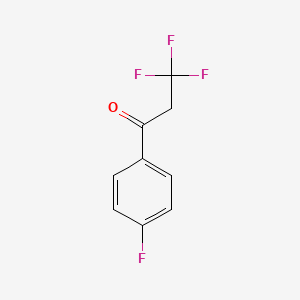

![molecular formula C12H12FN3O B1417414 2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 199463-17-7](/img/structure/B1417414.png)

2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Übersicht

Beschreibung

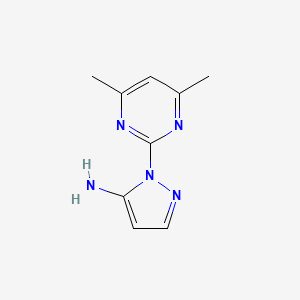

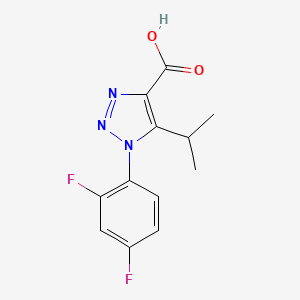

“2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is a chemical compound with the molecular formula C12H12FN3O . It is a pyrimidinone derivative with a fluorophenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring is a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.242 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current information .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Biphenyl Derivatives

2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, has been synthesized through a practical pilot-scale method. The synthesis involves the use of methyl nitrite and 2-fluoro-4-bromoaniline, presenting an alternative to more hazardous and costly methods (Qiu et al., 2009).

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have significantly impacted the use of fluorinated pyrimidines in cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, has been the subject of extensive research, including synthesis methods and insights into its mechanism of action, particularly in relation to inhibiting RNA- and DNA-modifying enzymes (Gmeiner, 2020).

Application in PET Imaging for Brain Tumors

Clinical PET studies have employed large neutral amino acid tracers, including fluorinated compounds, for targeting biopsies, therapy planning, and monitoring, as well as outcome markers in clinical trials for gliomas. These tracers offer promising results in the prediction of prognosis and planning and monitoring of therapy (Herholz, 2017).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have been used for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. The review covers the synthetic pathways employed, the use of various types of catalysts, and the broader catalytic applications for the development of lead molecules (Parmar et al., 2023).

Fluorinated Compound Utilization in Research

Fluorescent Chemosensors Development

4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for developing chemosensors for a wide range of analytes. The high selectivity and sensitivity of DFP-based chemosensors for metal ions, anions, and neutral molecules have been well documented, offering opportunities to develop more chemosensors (Roy, 2021).

PET/CT in Recurrent Prostate Carcinoma Diagnosis

Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT has been used for detecting prostate carcinoma relapse with significant sensitivity and specificity, marking its importance as a non-invasive metabolic imaging technique (Ren et al., 2016).

Enumeration of Total Bacteria in Environmental Samples

Fluorochromes like acridine orange and 4',6-diamidino-2-phenylindole (DAPI) have been extensively used for direct enumeration of bacteria in environmental samples, offering insights into microbial food webs and the role of bacteria (Kepner & Pratt, 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-7-8(2)14-12(16-11(7)17)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZSCKQLFVOMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470940 | |

| Record name | STK300265 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one | |

CAS RN |

199463-17-7 | |

| Record name | STK300265 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)

![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)